2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride
Overview
Description
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a chloro group attached to the benzene ring and a chlorophenylmethyl group attached to the nitrogen atom of the aniline. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Many aniline derivatives are used in the synthesis of pharmaceuticals, dyes, and other organic compounds . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of aniline derivatives can also vary greatly. For example, some aniline derivatives may act as inhibitors for certain enzymes, while others may interact with various receptors or other cellular components .
Biochemical Pathways
Aniline and its derivatives can participate in various biochemical pathways. For instance, they can undergo metabolic reactions such as oxidation, reduction, and conjugation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aniline derivatives depend on their specific chemical structure. Factors such as solubility, stability, and molecular size can influence how these compounds are absorbed and distributed in the body, how they are metabolized, and how they are excreted .
Result of Action
The molecular and cellular effects of aniline derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on gene expression .
Action Environment
The action, efficacy, and stability of aniline derivatives can be influenced by various environmental factors. These can include temperature, pH, the presence of other substances, and the specific characteristics of the biological environment in which the compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride typically involves the reaction of 2-chloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed and purified. This method allows for large-scale production with high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-chloroaniline: A simpler derivative with only one chloro group attached to the benzene ring.
4-chlorobenzyl chloride: A related compound with a chloromethyl group attached to the benzene ring.
N-[(4-chlorophenyl)methyl]aniline: A similar compound without the additional chloro group on the aniline ring.
Uniqueness
2-chloro-N-[(4-chlorophenyl)methyl]aniline hydrochloride is unique due to the presence of both chloro and chlorophenylmethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)methyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N.ClH/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15;/h1-8,16H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYSVSRXZLOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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